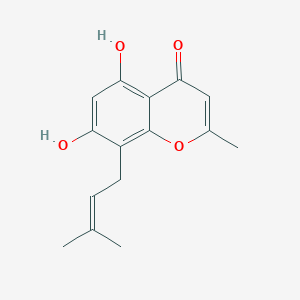![molecular formula C7H5N3S B095032 Pyrido[2,3-d]pyridazine-5(6H)-thione CAS No. 15370-85-1](/img/structure/B95032.png)
Pyrido[2,3-d]pyridazine-5(6H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyridazine-5(6H)-thione, also known as PPDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound possesses a unique structure that makes it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Pyrido[2,3-d]pyridazine-5(6H)-thione has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Pyrido[2,3-d]pyridazine-5(6H)-thione has also been found to exhibit antiviral activity against herpes simplex virus and antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its unique structure, which makes it a promising candidate for the development of novel therapeutics. Additionally, it has been found to exhibit various pharmacological activities, making it a versatile compound for research. However, one of the limitations of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on Pyrido[2,3-d]pyridazine-5(6H)-thione. One of the potential applications of Pyrido[2,3-d]pyridazine-5(6H)-thione is in the development of novel anticancer drugs. Additionally, it has been suggested that Pyrido[2,3-d]pyridazine-5(6H)-thione may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in drug discovery and development.
In conclusion, Pyrido[2,3-d]pyridazine-5(6H)-thione is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its unique structure and pharmacological activities make it a versatile compound for research. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in various fields.
Méthodes De Synthèse
Pyrido[2,3-d]pyridazine-5(6H)-thione can be synthesized using various methods, including the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-(4-nitrophenyl) hydrazinecarbothioamide with 2-chloropyridine-3-carboxaldehyde in the presence of sodium methoxide. The synthesized compound can be purified using column chromatography.
Applications De Recherche Scientifique
Pyrido[2,3-d]pyridazine-5(6H)-thione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
15370-85-1 |
|---|---|
Nom du produit |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Formule moléculaire |
C7H5N3S |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
6H-pyrido[2,3-d]pyridazine-5-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
Clé InChI |
JCVHMHTULFSRSX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(N=NC=C2N=C1)S |
SMILES |
C1=CC2=C(C=NNC2=S)N=C1 |
SMILES canonique |
C1=CC2=C(N=NC=C2N=C1)S |
Synonymes |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



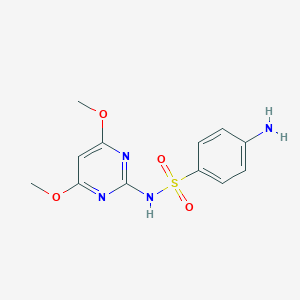
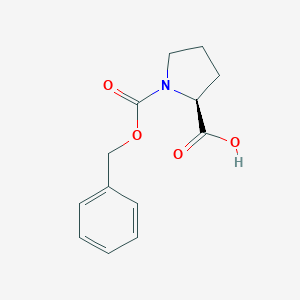
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
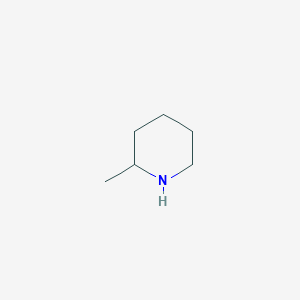
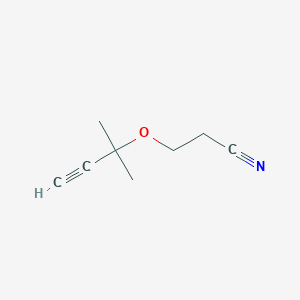
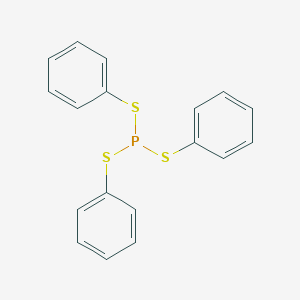
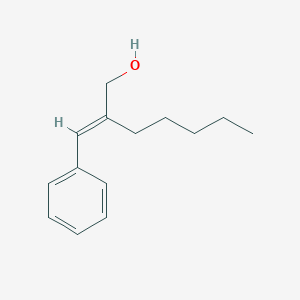
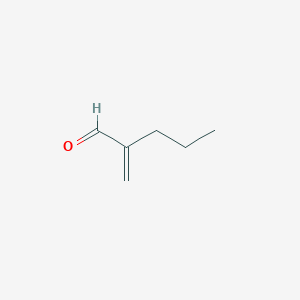
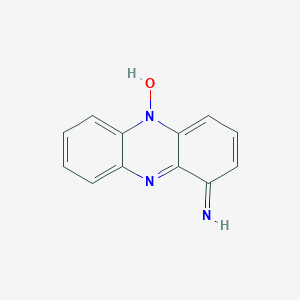
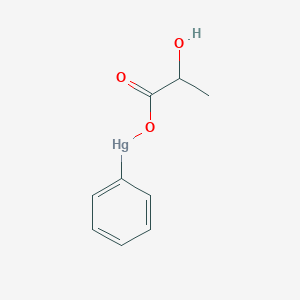
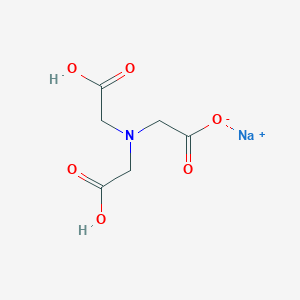

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
